molecular formula C12H14O B14736769 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- CAS No. 6244-50-4

1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-

Cat. No.: B14736769
CAS No.: 6244-50-4
M. Wt: 174.24 g/mol
InChI Key: QZJVOAGNRWTVGE-UHFFFAOYSA-N
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Description

1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an ethenyl group on a tetrahydronaphthalene ring

Preparation Methods

The synthesis of 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of a parent ketone, such as α-tetralone, with an appropriate aldehyde or ketone under basic conditions.

    Enolate Alkylation: The resulting enolate is then alkylated using an alkyl halide in the presence of a strong base.

    Reduction: The final step involves the reduction of the intermediate product to yield 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Scientific Research Applications

1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, its anti-allergic properties are attributed to its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- can be compared with other similar compounds such as:

Properties

IUPAC Name

1-ethenyl-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,13H,1,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJVOAGNRWTVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482630
Record name 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6244-50-4
Record name 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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